(R)-奎宁环-3-胺盐酸盐

描述

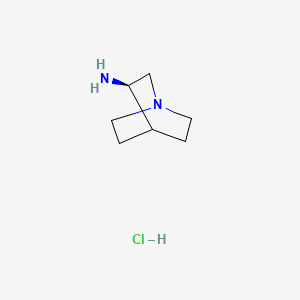

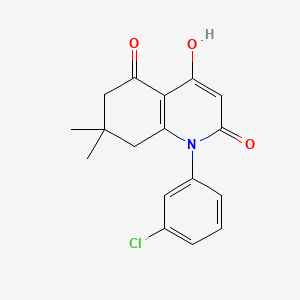

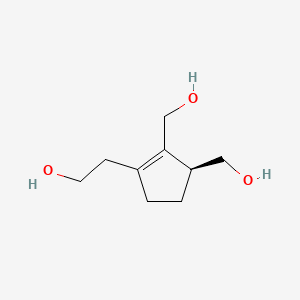

Quinuclidine is a nitrogenous bicyclic compound that is structurally similar to tropane . The “®” prefix indicates that this is the R-enantiomer of quinuclidin-3-amine. Hydrochloride refers to the presence of a hydrochloride group, which is often added to improve the solubility of organic compounds .

Molecular Structure Analysis

The molecular structure of “®-quinuclidin-3-amine hydrochloride” would likely consist of a bicyclic quinuclidine core with an amine group at the 3-position. The “R” configuration would affect the spatial arrangement of these groups .

Chemical Reactions Analysis

Quinuclidines, in general, can participate in a variety of chemical reactions, including substitutions and ring-opening reactions . The presence of the amine group can also enable reactions such as acylation and the formation of amide bonds.

Physical And Chemical Properties Analysis

As a hydrochloride salt, “®-quinuclidin-3-amine hydrochloride” would likely be a solid at room temperature and highly soluble in water . The exact physical and chemical properties would depend on factors such as the crystal structure and the presence of any additional functional groups .

科学研究应用

合成和拆分工艺

该化合物已被用于 R-3-奎宁环醇的合成和拆分,展示了其在生产用于药物应用的光学活性中间体的过程中具有重要意义。拆分工艺涉及使用 D-(+)-二苯甲酰酒石酸作为拆分剂,突出了其在生产高纯度手性化合物中的作用 (彭增,2009)。

先进材料合成

它作为稠合和螺环奎宁及其 C-核苷的合成前体,表明了它作为构建复杂氮杂环的中间体的多功能性。该应用对于开发具有潜在电子、光学或医药用途的材料至关重要 (W. Hamama、H. Zoorob、O. M. A. El‐Magid,2011)。

酶促还原和对映选择性

使用来自根癌农杆菌的 3-奎宁环酮还原酶 AtQR 将 3-奎宁环酮酶促还原为 (R)-3-奎宁环醇,展示了该生物过程的高底物结合亲和力和对映选择性。已经探索了这种选择性的结构基础,为开发用于手性醇生产的生物催化过程提供了见解 (F. Hou 等人,2014)。

有机合成中的催化

在有机合成中,其衍生物已显示出有效催化 Baylis-Hillman 反应,证明了碱的碱性和反应性之间的相关性。这一发现导致了奎宁环作为最佳催化剂的发现,为显着扩大这种重要的碳碳键形成反应的底物范围提供了一条途径 (V. Aggarwal、I. Emme、S. Fulford,2003)。

量子点和纳米技术

该化合物用于量子点的合成,其中合成了叔胺奎宁环封端的硒化镉量子点。在纳米技术中的这一应用强调了奎宁环衍生物在改性量子点表面性质中的作用,这对于它们在电子和光子器件中的稳定性和性能至关重要 (J. Obliosca 等人,2012)。

作用机制

安全和危害

未来方向

The future directions for research on “®-quinuclidin-3-amine hydrochloride” would likely depend on its biological activity and potential therapeutic applications. For example, if it shows activity against a particular disease target, future research could focus on optimizing its activity, reducing its toxicity, and testing it in preclinical and clinical trials .

属性

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669537 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-quinuclidin-3-amine hydrochloride | |

CAS RN |

123536-14-1, 137661-31-5 | |

| Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)